![molecular formula C12H15ClN2O B1218223 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride CAS No. 35764-54-6](/img/structure/B1218223.png)
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride
Overview
Description
“6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride” is a member of beta-carbolines . Beta carbolines are compounds containing a 9H-pyrido[3,4-b]indole moiety .
Synthesis Analysis
The synthesis of “6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride” can be achieved from 4-Methoxyphenylhydrazine hydrochloride .Molecular Structure Analysis
The molecular formula of “6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride” is C12H12N2O2 . The molecular weight is 216.24 .Physical And Chemical Properties Analysis
The melting point of “6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride” is 275-277 °C . The boiling point is predicted to be 549.2±50.0 °C . The density is predicted to be 1.308±0.06 g/cm3 . The pKa is predicted to be 15.18±0.20 .Scientific Research Applications
Anti-Cancer Agent
The compound has been studied for its potential as an anti-cancer agent . A series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized, which showed high anti-tumor activity . The antiproliferative activity of these compounds was evaluated against Hela, A549, HepG2, and MCF-7 cell lines .
Neurodegenerative Diseases
The compound is used in the study of neurodegenerative diseases . This suggests that it may have potential therapeutic applications in conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.
Vibrational Spectra and Stable Conformations
The compound has been studied for its vibrational spectra and stable conformations . This type of research is important for understanding the physical and chemical properties of the compound, which can inform its potential applications in various fields.
Design of Novel Anti-Tumor Agents
The compound has been used as a basis for the design of novel anti-tumor agents . By introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs, a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed .
Molecular Docking Studies
The compound has been used in molecular docking studies . These studies are crucial for understanding how the compound interacts with other molecules, which can inform its potential therapeutic applications.
Therapeutic Uses
The compound has potential therapeutic uses . While the specific therapeutic uses are not detailed in the source, the mention of therapeutic uses suggests that the compound may have potential applications in the treatment of various health conditions.
Safety and Hazards
The safety symbols for “6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride” are GHS07 . The hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Mechanism of Action
Target of Action
The primary target of 6-Methoxy-2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]Indole Hydrochloride is the 5-hydroxytryptamine (5-HT) transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron .
Mode of Action
6-Methoxy-2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]Indole Hydrochloride inhibits the 5-HT transporter , thereby preventing the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which can enhance and prolong the action of serotonin on the postsynaptic neuron .
Biochemical Pathways
The inhibition of the 5-HT transporter by 6-Methoxy-2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]Indole Hydrochloride affects the serotonergic pathway . Increased levels of serotonin in the synaptic cleft can stimulate postsynaptic serotonin receptors more effectively, leading to enhanced serotonergic neurotransmission .
Result of Action
The inhibition of the 5-HT transporter by 6-Methoxy-2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]Indole Hydrochloride leads to increased serotonin concentration in the synaptic cleft . This can result in antidepressant-like behavioural effects . In addition, it has been reported to attenuate audiogenic seizures in mice .
properties
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-15-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11;/h2-3,6,13-14H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMJEIDSHZEQHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20315-68-8 (Parent) | |
Record name | 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-methoxy-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035764546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20189301 | |
Record name | 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-methoxy-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride | |
CAS RN |
17952-64-6, 35764-54-6 | |
Record name | 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-6-methoxy-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17952-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-methoxy-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035764546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-6-methoxy-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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